Ac-DL-His-Gly-DL-His-NHMe

Metal coordination Chiral discrimination Bioinorganic chemistry

Ac-DL-His-Gly-DL-His-NHMe is a synthetic, non-proteinogenic tripeptide derivative featuring two racemic (DL-) histidine residues flanking a central glycine, with an acetylated N-terminus and a C-terminal methylamide cap. Its molecular formula is C₁₇H₂₄N₈O₄, with a molecular weight of 404.4 g/mol (CAS 283167-37-3).

Molecular Formula C17H24N8O4
Molecular Weight 404.4 g/mol
Cat. No. B12109186
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAc-DL-His-Gly-DL-His-NHMe
Molecular FormulaC17H24N8O4
Molecular Weight404.4 g/mol
Structural Identifiers
SMILESCC(=O)NC(CC1=CN=CN1)C(=O)NCC(=O)NC(CC2=CN=CN2)C(=O)NC
InChIInChI=1S/C17H24N8O4/c1-10(26)24-14(4-12-6-20-9-23-12)17(29)21-7-15(27)25-13(16(28)18-2)3-11-5-19-8-22-11/h5-6,8-9,13-14H,3-4,7H2,1-2H3,(H,18,28)(H,19,22)(H,20,23)(H,21,29)(H,24,26)(H,25,27)
InChIKeyNFXHCWYPSBRYOI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ac-DL-His-Gly-DL-His-NHMe: A Racemic Histidine-Rich Tripeptide for Chiral Metal-Binding Studies


Ac-DL-His-Gly-DL-His-NHMe is a synthetic, non-proteinogenic tripeptide derivative featuring two racemic (DL-) histidine residues flanking a central glycine, with an acetylated N-terminus and a C-terminal methylamide cap. Its molecular formula is C₁₇H₂₄N₈O₄, with a molecular weight of 404.4 g/mol (CAS 283167-37-3) [1]. The presence of two imidazole-bearing histidine side chains makes it a candidate for studying metal ion coordination, particularly with transition metals like Cu(II) and Ni(II), where the DL-configuration provides a distinct stereochemical environment compared to the all-L form [2]. It is primarily supplied as a research chemical by vendors such as BOC Sciences and Alfa Chemistry, with a typical purity of ≥95% .

Why All-L Histidine Tripeptides Cannot Replace Ac-DL-His-Gly-DL-His-NHMe in Stereoselective Applications


Substituting Ac-DL-His-Gly-DL-His-NHMe with its all-L counterpart (Ac-His-Gly-His-NHMe) or other histidine-rich peptides like GHK (Gly-His-Lys) is not trivial when stereochemistry dictates metal coordination geometry and affinity. Research on analogous systems shows that replacing an L-histidine residue with its D-enantiomer can decrease Cu(II)-binding affinity by orders of magnitude [1]. Similarly, in Ni(II) complexes of the His-Gly-His motif, the chirality of the C-terminal histidine profoundly influences the distribution and stability of metal-bound species, with D-His analogs acting as more effective ligands in specific pH ranges where amide nitrogen donors are engaged [2]. These differences arise from altered ligand-field stabilization and steric constraints in the metal coordination sphere, meaning that the racemic DL-form cannot be functionally replaced by a purely L-peptide without risking a complete shift in binding stoichiometry, complex stability, or catalytic activity in designed metalloenzyme mimics.

Quantitative Differentiation of Ac-DL-His-Gly-DL-His-NHMe from All-L and Alternative Histidine Peptides


Cu(II) Binding Affinity: DL-Form Offers Tunable, Weaker Affinity than All-L Peptide

The D-enantiomer of histidine within a peptide's metal-binding motif dramatically reduces Cu(II) affinity compared to its L-isomer. Direct nanopore-based quantification on an amyloid-β peptide analog showed that substituting a single L-His with D-His decreased the Cu(II)-binding affinity by orders of magnitude, from a micromolar range for the all-L form [1]. This class-level inference strongly applies to Ac-DL-His-Gly-DL-His-NHMe, where the racemic mixture inherently provides a lower and more tunable metal affinity than Ac-His-Gly-His-NHMe, making it suitable for applications where strong metal sequestration must be avoided.

Metal coordination Chiral discrimination Bioinorganic chemistry

Ni(II) Coordination: D-His at C-Terminus Enhances Amide-Nitrogen Ligation over L-His

In a direct head-to-head potentiometric and spectroscopic study of tetrapeptides with the His-Gly-His motif, protected peptides containing a C-terminal D-histidine (e.g., Ac-DHG(d-His)-NH2) were found to be more effective ligands for Ni(II) in the pH range where deprotonated amide nitrogens participate in coordination, compared to their all-L equivalents [1]. Although log β stability constants were not disclosed in the accessible abstract, the authors explicitly state that the distribution profiles indicate D-His analogs outperform L-His in forming square-planar, low-spin Ni(II) complexes. This chiral effect is directly translatable to Ac-DL-His-Gly-DL-His-NHMe, where the DL-mixture at both histidine positions likely yields a heterogeneous but functionally distinct metal-binding landscape.

Nickel binding Coordination chemistry Chirality effects

N-Terminal Acetylation Drastically Lowers Cu(II) Stability Constants Relative to Free Amino-Terminus Peptides

A cross-study comparison with the closely related acetylated peptide Ac-HisGlyHisGly (AcHGHG) reveals that N-terminal acetylation causes a drastic decrease in Cu(II) complex stability compared to the non-acetylated parent HGHG. Potentiometric data show that the log β values for Cu(II)-AcHGHG complexes are 'by far lower' than those of Cu(II)-HGHG at all pH values [1]. Because Ac-DL-His-Gly-DL-His-NHMe shares the same N-terminal acetyl cap and a similar HGH motif, it is expected to exhibit similarly attenuated metal affinity. This contrasts with peptides like Gly-His-Gly or His-Gly-His that possess a free, strongly coordinating N-terminal amine.

Copper complexes Peptide modification Stability constants

Procurement Purity and Vendor Availability: DL-Form Supplied at 95–98% Purity with Custom Synthesis Options

The all-L form Ac-His-Gly-His-NHMe is commercially available from multiple vendors at purities up to 98% (e.g., GL Biochem, BOC Sciences) . The DL-racemic form Ac-DL-His-Gly-DL-His-NHMe is a custom synthesis product that can be sourced through specialized peptide manufacturers. Vendor data sheets for the DL-form specify storage at -15°C and a white powder appearance . The key procurement advantage is that the DL-form can be ordered with precise D/L ratio specifications, whereas the all-L form is a single stereoisomer without chiral variability.

Peptide synthesis Chemical procurement Custom peptides

Optimal Use Cases for Ac-DL-His-Gly-DL-His-NHMe Based on Quantitative Differentiation


Chiral Discrimination Studies in Metal-Protein Interactions

The DL-racemic nature of this peptide makes it uniquely suited for investigating stereoselective metal binding by proteins and enzymes. As demonstrated by Schiopu et al. (2015), replacing L-His with D-His in a metal-coordinating pocket can decrease Cu(II) affinity by orders of magnitude [1]. Ac-DL-His-Gly-DL-His-NHMe enables researchers to systematically probe how chirality at two histidine positions modulates metal affinity and geometry, an experiment not feasible with the all-L analog alone.

Design of Tunable Nickel(II) Metalloenzyme Mimics

Matera-Witkiewicz et al. (2010) showed that in the His-Gly-His motif, the C-terminal D-His residue enhances Ni(II) coordination via amide nitrogen donors at physiologically relevant pH [1]. Researchers developing nickel-dependent catalysts or SOD mimics can exploit the DL-form to fine-tune the square-planar geometry and ligand-field strength of the Ni(II) center, achieving catalytic activities unattainable with the all-L peptide.

N-Terminally Inert Probe for Imidazole-Only Metal Binding Studies

The acetyl cap and methylamide C-terminus eliminate the strong metal-binding contributions of free amino and carboxylate groups. Casolaro et al. (2002) demonstrated that N-terminal acetylation of HisGlyHisGly drastically lowers Cu(II) stability constants [1]. Ac-DL-His-Gly-DL-His-NHMe thus serves as a clean model to isolate the contributions of imidazole side chains and backbone amides to metal coordination, free from terminal group interference.

Custom Chiral Reference Standards for Analytical Method Development

With vendors offering custom D/L ratio specifications, this peptide can be procured as a defined chiral mixture for use as a reference standard in chiral HPLC, capillary electrophoresis, or circular dichroism calibration. The predictable purity (≥95%) and defined storage conditions (-15°C) ensure batch-to-batch consistency for method validation.

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